molecular formula C11H20O B101241 5-tert-butyl-2-methylidenecyclohexan-1-ol CAS No. 19245-69-3

5-tert-butyl-2-methylidenecyclohexan-1-ol

Cat. No.: B101241
CAS No.: 19245-69-3
M. Wt: 168.28 g/mol
InChI Key: MKWJZCGGUSWUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone.

    Reduction: It can be reduced to form cyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Cyclohexanone

    Reduction: Cyclohexane

    Substitution: Chlorocyclohexane

Scientific Research Applications

5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
  • Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
  • Cyclohexanol, 4-tert-butyl-, cis-

Uniqueness

5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

19245-69-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

5-tert-butyl-2-methylidenecyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3

InChI Key

MKWJZCGGUSWUQL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=C)C(C1)O

Canonical SMILES

CC(C)(C)C1CCC(=C)C(C1)O

19245-70-6

Synonyms

Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.